molecular formula C6H14N4O3 B12981825 NW-hydroxy-D-arginine

NW-hydroxy-D-arginine

Cat. No.: B12981825
M. Wt: 190.20 g/mol
InChI Key: FQWRAVYMZULPNK-SCSAIBSYSA-N
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Description

Historical Perspectives on Arginine Metabolism and its Metabolites

The story of arginine began in 1886 when it was first isolated from lupin seeds. biocrates.com Initially recognized as a proteinogenic amino acid, its metabolic importance expanded significantly over the following century. Arginine is now understood to be a semi-essential or conditionally essential amino acid involved in numerous critical metabolic processes, including protein synthesis, the urea (B33335) cycle for ammonia (B1221849) detoxification, and the production of creatine (B1669601) and polyamines. biocrates.commdpi.com

A pivotal moment in arginine research occurred in 1987 with the discovery that nitric oxide (NO), a crucial signaling molecule regulating vascular tone, was synthesized from L-arginine. mdpi.com This finding, which led to a Nobel Prize in 1998, unveiled the arginine-nitric oxide pathway and positioned L-arginine as a central molecule in cardiovascular physiology and immunology. mdpi.com The metabolism of arginine is complex, involving several key enzymes such as nitric oxide synthases (NOS), arginases, arginine decarboxylase (ADC), and arginine:glycine amidinotransferase (AGAT). mdpi.comcreative-proteomics.com These enzymes direct arginine towards different functional outcomes, and their regulation is crucial for maintaining cellular and organismal homeostasis. mdpi.comnih.gov

The Significance of Hydroxylated Arginine Derivatives in Biochemical Pathways

Hydroxylated amino acids are vital in biology, often serving as key intermediates in the biosynthesis of antibiotics and other natural products. royalsocietypublishing.orgresearchgate.netmdpi.com In the context of arginine metabolism, the most prominent hydroxylated derivative is Nω-hydroxy-L-arginine (NOHA). NOHA is the stable and essential intermediate in the two-step enzymatic conversion of L-arginine to nitric oxide and L-citrulline, a reaction catalyzed by nitric oxide synthases (NOS). nih.govhmdb.canih.govacs.org

The discovery of NOHA was crucial for elucidating the mechanism of NO synthesis. nih.govresearchgate.net Research has shown that NOS first hydroxylates L-arginine to form NOHA; in a second step, NOHA is oxidized to produce nitric oxide and L-citrulline. acs.orgresearchgate.net Both steps are mono-oxygenation reactions, but they require different amounts of the redox cofactor NADPH. nih.gov Beyond its role as an intermediate, NOHA itself exhibits biological activity, including the ability to inhibit the enzyme arginase, which also uses L-arginine as a substrate. nih.govhmdb.ca

Other hydroxylated forms of arginine, such as (3R)-hydroxy-arginine, are also subjects of research. This derivative is an intermediate in the biosynthesis of the antibiotic viomycin (B1663724) and can be produced by the action of specific oxygenases like clavaminic acid synthase on N-acetyl-L-arginine. royalsocietypublishing.orgmdpi.com The study of these hydroxylated derivatives provides insight into enzyme mechanisms and pathways for creating novel bioactive compounds. royalsocietypublishing.orgresearchgate.net

Key Enzymes in Arginine Metabolism
EnzymeSubstrate(s)Product(s)Primary Function
Nitric Oxide Synthase (NOS)L-Arginine, NADPH, O₂Nitric Oxide (NO), L-CitrullineSignaling, Vasodilation, Immune Response mdpi.comnih.gov
Arginase (ARG)L-ArginineL-Ornithine, UreaUrea Cycle, Polyamine Synthesis mdpi.comcambridge.org
Arginine:Glycine Amidinotransferase (AGAT)Arginine, GlycineGuanidinoacetate, OrnithineCreatine Synthesis mdpi.comcambridge.org
Arginine Decarboxylase (ADC)ArginineAgmatine, CO₂Polyamine Synthesis, Neuromodulation mdpi.com
Clavaminic Acid Synthase (CAS)N-acetyl-L-arginineN-acetyl-(2S,3R)-3-hydroxy-ArgAntibiotic Biosynthesis royalsocietypublishing.orgresearchgate.net

Overview of Nω-hydroxy-D-arginine's Position in Stereochemical Studies

Stereochemistry, the study of the spatial arrangement of atoms in molecules, is fundamental to biochemistry, as enzymes often exhibit high specificity for a particular stereoisomer of a substrate. Arginine exists in two stereoisomeric forms: L-arginine and D-arginine. hmdb.ca While L-arginine is the form used in protein synthesis and is the primary substrate for enzymes like NOS, D-arginine is generally considered the inert isomer in these pathways, though it does exhibit some distinct metabolic effects. cambridge.orghmdb.ca

The critical role of Nω-hydroxy-D-arginine in research stems directly from this enzymatic stereospecificity. Studies investigating the mechanism of nitric oxide synthase have unequivocally demonstrated that while Nω-hydroxy-L-arginine is a substrate for the enzyme, Nω-hydroxy-D-arginine is not . nih.gov This finding was instrumental in confirming the precise stereochemical requirements of the NOS active site. By using the D-isomer as a negative control, researchers could validate that the conversion of the hydroxylated intermediate to nitric oxide is as stereospecific as the initial hydroxylation of arginine itself.

The differential metabolism of L- and D-arginine further contextualizes the study of their hydroxylated derivatives. For instance, while L-arginine is heavily metabolized in the liver and intestine, orally administered D-arginine has been shown to result in higher concentrations in the brain in animal models, suggesting different transport and metabolic processing. cambridge.orgnih.gov Although D-amino acids are generally absorbed less efficiently than their L-counterparts, their distinct physiological functions are an area of ongoing research. nih.gov Therefore, Nω-hydroxy-D-arginine serves as an essential chemical tool, allowing scientists to dissect the intricate, stereospecific interactions between substrates and enzymes that define metabolic pathways.

Stereoisomers of Arginine and their Derivatives
CompoundRole in Nitric Oxide SynthesisPrimary Research Significance
L-ArgininePrimary Substrate mdpi.comPhysiological precursor to NO and other key metabolites. biocrates.commdpi.com
D-ArginineNot a substrate for NOS cambridge.orgnih.govUsed in studies to investigate stereospecificity and alternative metabolic effects. cambridge.orgnih.gov
Nω-hydroxy-L-arginine (NOHA)Essential Intermediate nih.govacs.orgKey intermediate in the two-step synthesis of NO; also an arginase inhibitor. hmdb.canih.gov
Nω-hydroxy-D-arginineNot a substrate for NOS nih.govServes as a negative control in stereochemical studies to probe enzyme active site specificity. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N4O3

Molecular Weight

190.20 g/mol

IUPAC Name

(2R)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid

InChI

InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m1/s1

InChI Key

FQWRAVYMZULPNK-SCSAIBSYSA-N

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN=C(N)NO

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NO

Origin of Product

United States

Biosynthesis and Enzymatic Pathways Involving Hydroxyarginines

Nω-hydroxy-L-arginine as a Physiological Intermediate in Nitric Oxide Biosynthesis

The synthesis of nitric oxide from the amino acid L-arginine is not a direct conversion but a two-step process, with Nω-hydroxy-L-arginine as a crucial, enzyme-bound intermediate. pnas.orgnih.govwikipedia.org This enzymatic transformation is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). nih.gov

Nitric Oxide Synthase (NOS) Catalysis of L-Arginine Hydroxylation

The initial step in nitric oxide synthesis is the hydroxylation of L-arginine at one of the guanidino nitrogen atoms to form Nω-hydroxy-L-arginine. This reaction is a monooxygenation process, where one atom of molecular oxygen is incorporated into the substrate. scbt.com

Three distinct isoforms of nitric oxide synthase are responsible for the production of Nω-hydroxy-L-arginine in mammals: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). nih.govnih.govnutrigardens.com All three isoforms catalyze the same fundamental reaction, the conversion of L-arginine to Nω-hydroxy-L-arginine, and subsequently to nitric oxide and L-citrulline. wikipedia.orgscbt.com

Neuronal NOS (nNOS) : Primarily found in neuronal tissue, nNOS-derived NO functions as a neurotransmitter. nutrigardens.com The formation of Nω-hydroxy-L-arginine by nNOS is a key step in synaptic plasticity and other neuronal signaling pathways. escholarship.org

Inducible NOS (iNOS) : As its name suggests, iNOS expression is induced by cytokines and other inflammatory stimuli in various cell types, including macrophages. nutrigardens.comnbrc.ac.in The production of large amounts of Nω-hydroxy-L-arginine and subsequently NO by iNOS is a critical component of the immune response. nbrc.ac.in

Endothelial NOS (eNOS) : Located in endothelial cells lining the blood vessels, eNOS is crucial for maintaining vascular tone and health. nih.govresearchgate.net The synthesis of Nω-hydroxy-L-arginine by eNOS is the first step in the production of NO that leads to vasodilation. nih.gov

While the catalytic function is conserved, the regulation of each isoform's activity differs, leading to distinct physiological roles.

The hydroxylation of L-arginine is a complex process that occurs at the heme active site within the oxygenase domain of NOS. nih.gov The mechanism involves the activation of molecular oxygen by the heme iron. Electron transfer from the reductase domain of NOS reduces the ferric (Fe³⁺) heme to the ferrous (Fe²⁺) state, which can then bind O₂. researchgate.net A further one-electron reduction, with tetrahydrobiopterin (B1682763) (BH4) acting as the electron donor, generates a highly reactive ferric-peroxo species. researchgate.netnih.gov This intermediate is believed to be the active oxidant responsible for the hydroxylation of L-arginine to Nω-hydroxy-L-arginine. droracle.ai Some studies also propose the involvement of a ferryl-oxo intermediate (Compound I), similar to that in cytochrome P450 enzymes, in the catalytic cycle. droracle.ai

The catalytic activity of all NOS isoforms is strictly dependent on several cofactors, with NADPH and tetrahydrobiopterin (BH4) being essential for the formation of Nω-hydroxy-L-arginine. nih.govwikipedia.org

NADPH : Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) serves as the primary source of reducing equivalents for the reaction. pnas.orgnih.gov Electrons from NADPH are transferred through the flavin cofactors (FAD and FMN) in the reductase domain to the heme center in the oxygenase domain. pnas.org

Tetrahydrobiopterin (BH4) : BH4 is a critical cofactor that plays a dual role. It acts as an allosteric factor, promoting the dimerization of NOS monomers, which is essential for activity. researchgate.net More importantly, it participates directly in the catalytic cycle by donating an electron to the ferrous-dioxy complex to facilitate oxygen activation. researchgate.netnih.gov The absence of sufficient BH4 can lead to the "uncoupling" of NOS, where the enzyme produces superoxide (B77818) radicals instead of Nω-hydroxy-L-arginine. pnas.org

The intricate interplay of these cofactors ensures the efficient and controlled production of Nω-hydroxy-L-arginine.

Conversion of Nω-hydroxy-L-arginine to Nitric Oxide and L-Citrulline

Once formed, Nω-hydroxy-L-arginine does not typically dissociate from the enzyme but remains bound in the active site for the second step of the reaction. nih.govresearchgate.net This second step involves the oxidation of Nω-hydroxy-L-arginine to yield the final products: nitric oxide (NO) and L-citrulline. nih.govscbt.comdroracle.aicapes.gov.brnih.govjneurosci.org This conversion is also a monooxygenation reaction, requiring an additional molecule of O₂ and consuming 0.5 moles of NADPH per mole of Nω-hydroxy-L-arginine. capes.gov.br The stoichiometry of the conversion of Nω-hydroxy-L-arginine to L-citrulline and nitric oxide has been found to be 1:1:1. nih.gov The nitrogen atom in the resulting nitric oxide is derived from the hydroxylated nitrogen of Nω-hydroxy-L-arginine. nih.gov

Stereochemical Specificity in Nitric Oxide Synthase Substrate Recognition

Nitric oxide synthase exhibits a high degree of stereochemical specificity for its substrate. The enzyme exclusively utilizes L-arginine for the synthesis of Nω-hydroxy-L-arginine and subsequently nitric oxide. umich.edu Its stereoisomer, D-arginine, is not a substrate for any of the NOS isoforms. This stereoselectivity is crucial for the precise regulation of nitric oxide production in biological systems.

The structural basis for this specificity lies in the architecture of the substrate-binding pocket within the active site of the NOS enzymes. nih.gov The binding of L-arginine is stabilized by a network of hydrogen bonds and electrostatic interactions with conserved amino acid residues. nih.gov The specific orientation of the α-amino and α-carboxylate groups of the L-isomer allows for optimal positioning of the guanidinium (B1211019) group for the hydroxylation reaction. The D-enantiomer, with its different spatial arrangement of these functional groups, cannot bind effectively in the active site in a manner that allows for catalysis to occur. This strict stereochemical requirement ensures that only the correct physiological substrate is converted to the potent signaling molecule, nitric oxide.

Data Tables

Table 1: Kinetic Parameters of NOS Isoforms for Nω-hydroxy-L-arginine

NOS IsoformSubstrateK_m (μM)V_max (nmol/min/mg)Source
iNOS (murine macrophage)Nω-hydroxy-L-arginine28.0- nih.gov
nNOSNω-hydroxy-L-arginine-49 ± 2 researchgate.net

Note: V_max values can vary significantly based on assay conditions and enzyme purity. The value for nNOS is an apparent V_max.

Table 2: Cofactor Requirements for Nω-hydroxy-L-arginine Synthesis

CofactorFunctionConsequence of DeficiencySource
NADPH Provides reducing equivalentsInhibition of catalysis pnas.orgnih.gov
Tetrahydrobiopterin (BH4) Promotes dimerization and donates an electron for O₂ activationEnzyme uncoupling, superoxide production pnas.orgresearchgate.netnih.gov
Non-Substrate Status of Nω-hydroxy-D-arginine for Nitric Oxide Synthase

Nitric oxide synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule, from L-arginine. This process occurs in two steps, with Nω-hydroxy-L-arginine (NOHA) being a key intermediate. oup.comfrontiersin.org However, the stereoisomer, Nω-hydroxy-D-arginine, is not a substrate for nitric oxide synthase. capes.gov.brnih.gov This means that the D-enantiomer of hydroxyarginine cannot be converted into nitric oxide and L-citrulline by the enzyme.

Research has consistently demonstrated the stereospecificity of nitric oxide synthase for its substrates. While Nω-hydroxy-L-arginine is readily oxidized by NOS to produce NO, its D-counterpart does not undergo this enzymatic conversion. capes.gov.brnih.gov This highlights the precise structural requirements of the NOS active site, which can differentiate between the L- and D-forms of the hydroxyarginine intermediate.

Implications of Stereoisomerism on Enzymatic Turnover

The stereochemistry of arginine analogs has profound implications for their interaction with nitric oxide synthase and, consequently, the enzymatic turnover. The enzyme's active site is configured to specifically bind and process the L-isomers of both arginine and its hydroxylated intermediate, Nω-hydroxy-L-arginine. capes.gov.brnih.govresearchgate.net

The inability of Nω-hydroxy-D-arginine to act as a substrate for NOS is a direct consequence of this stereoselectivity. capes.gov.brnih.gov The spatial arrangement of the functional groups in the D-isomer does not align correctly within the catalytic site of the enzyme, preventing the necessary interactions for the subsequent oxidation reaction to occur. This strict stereoisomerism ensures the fidelity of the nitric oxide signaling pathway, preventing the processing of incorrect substrate forms.

Studies comparing the effects of L-arginine and its inactive stereoisomer, D-arginine, further underscore this principle. L-arginine serves as the substrate for NO production, while D-arginine does not. researchgate.net Similarly, while Nω-hydroxy-L-arginine is a competent intermediate, Nω-hydroxy-D-arginine is not processed by the enzyme. capes.gov.brnih.gov This specificity is a fundamental aspect of the enzyme's mechanism, ensuring controlled and efficient production of nitric oxide.

Table 1: Stereoisomer Specificity of Nitric Oxide Synthase

CompoundSubstrate for NOS
L-ArginineYes
D-ArginineNo researchgate.net
Nω-hydroxy-L-arginineYes capes.gov.brnih.gov
Nω-hydroxy-D-arginineNo capes.gov.brnih.gov

Alternative Metabolic Pathways Involving Hydroxyarginines

Nω-hydroxy-L-arginine Hydrolysis in D-Cycloserine Biosynthesis

Beyond its role in nitric oxide synthesis, Nω-hydroxy-L-arginine (NHA) also serves as a key intermediate in the biosynthesis of the antibiotic D-cycloserine in certain bacteria, such as Streptomyces lavendulae. nih.govresearchgate.net In this pathway, NHA undergoes hydrolysis to produce hydroxyurea (B1673989) and L-ornithine. researchgate.net This reaction is catalyzed by a specialized enzyme, DcsB, which is homologous to arginase but specifically acts on NHA rather than L-arginine. nih.govresearchgate.net

The formation of NHA in this context is also distinct from the mammalian NOS pathway. A heme protein encoded by the dcsA gene is responsible for the hydroxylation of L-arginine to generate NHA. nih.gov This NHA is then utilized by the DcsB enzyme to supply hydroxyurea, a crucial component for the subsequent steps in the D-cycloserine biosynthetic pathway. nih.govresearchgate.net This metabolic route highlights an alternative fate for Nω-hydroxy-L-arginine, demonstrating its role as a precursor in microbial secondary metabolite production.

Table 2: Key Enzymes in D-Cycloserine Biosynthesis from Nω-hydroxy-L-arginine

EnzymeGeneFunctionReference
DcsAdcsACatalyzes the hydroxylation of L-arginine to Nω-hydroxy-L-arginine. nih.gov
DcsBdcsBHydrolyzes Nω-hydroxy-L-arginine to hydroxyurea and L-ornithine. nih.govresearchgate.net

Enzymatic Interactions and Regulatory Mechanisms

Arginase Inhibition by Hydroxylated Arginine Derivatives

Hydroxylated derivatives of arginine, particularly L-NOHA, have been identified as significant inhibitors of arginase, the enzyme that hydrolyzes L-arginine to L-ornithine and urea (B33335). nih.govmdpi.com This inhibition is a key aspect of the crosstalk between the NOS and arginase pathways.

Nω-hydroxy-L-arginine (L-NOHA), an intermediate formed during the synthesis of nitric oxide from L-arginine by NOS, is a strong competitive inhibitor of the arginase enzyme. nih.govnih.govscispace.com Its inhibitory properties have been demonstrated against various arginase isoforms, including those from bovine liver and murine macrophages. nih.gov Studies have reported L-NOHA to be one of the most powerful endogenous arginase inhibitors. nih.gov In rat aortic endothelial cells, the formation of L-NOHA during high-output NO production by inducible NOS (iNOS) leads to a marked decrease in urea production, directly attributed to arginase inhibition. nih.gov This inhibition may serve as a physiological mechanism to ensure sufficient L-arginine availability for sustained NO synthesis when iNOS is induced. nih.gov The inhibitory constant (Ki) for L-NOHA against arginase-I has been reported to be between 10-12 μM, and its IC50 value against arginase in rat liver homogenates is approximately 150 μM. nih.govnih.gov

The stereochemistry of hydroxyarginine derivatives is crucial for their inhibitory effect on arginase. The L-configuration of Nω-hydroxy-arginine (L-NOHA) is essential for its potent inhibitory activity, with its free carboxyl and alpha-amino groups being necessary for recognition by the arginase enzyme. nih.gov In contrast, its stereoisomer, Nω-hydroxy-D-arginine (D-NOHA), is significantly less active as an inhibitor. nih.gov

Furthermore, analogues of L-NOHA show varying degrees of potency. Nω-hydroxy-nor-L-arginine (nor-NOHA), an analogue with a shorter side chain, is a substantially more potent arginase inhibitor than L-NOHA. ahajournals.orgnih.gov Reports indicate that nor-NOHA is about 40 times more potent than L-NOHA in inhibiting arginase in murine macrophages, with IC50 values of approximately 12 μM for nor-NOHA compared to 400 μM for L-NOHA. nih.gov Unlike L-NOHA, nor-NOHA is not a substrate or inhibitor for iNOS, making it a valuable experimental tool for studying the specific effects of arginase inhibition. ahajournals.orgnih.gov

Comparative Inhibition of Arginase by Hydroxyarginine Derivatives

CompoundTargetReported IC50 / KdRelative Potency Note
Nω-hydroxy-L-arginine (L-NOHA)Murine Macrophage Arginase~400 μM (IC50)Potent endogenous inhibitor. nih.govnih.gov
Nω-hydroxy-L-arginine (L-NOHA)Human Arginase I3.6 μM (Kd)Binds with high affinity. nih.govosti.gov
Nω-hydroxy-D-arginine (D-NOHA)Bovine Liver ArginaseMuch less activeStereoconfiguration is critical for activity. nih.gov
Nω-hydroxy-nor-L-arginine (nor-NOHA)Murine Macrophage Arginase~12 μM (IC50)~40-fold more potent than L-NOHA. nih.gov
Nω-hydroxy-nor-L-arginine (nor-NOHA)Human Arginase I~50 nM (Kd)Significantly higher affinity than L-NOHA. nih.govosti.gov

Arginase is a metalloenzyme containing a binuclear manganese (Mn²⁺-Mn²⁺) cluster in its active site, which is essential for catalysis. frontiersin.org The enzyme hydrolyzes L-arginine by using a metal-bridging hydroxide (B78521) ion to perform a nucleophilic attack on the guanidinium (B1211019) group of the substrate. frontiersin.org The mechanism of inhibition by Nω-hydroxy-L-arginine involves a direct interaction with this manganese cluster. nih.gov X-ray crystallography studies have revealed that the N-hydroxy group of L-NOHA displaces the metal-bridging hydroxide ion in the active site. nih.govfrontiersin.org This action directly disrupts the catalytic machinery of the enzyme, preventing the hydrolysis of L-arginine.

High-resolution crystal structures of human arginase I in complex with L-NOHA have provided detailed insights into the binding interactions. nih.govrcsb.org The binding specificity is determined by key hydrogen bond interactions between the enzyme and the inhibitor's alpha-carboxylate and alpha-amino groups. osti.govrcsb.org These interactions ensure proper orientation of the inhibitor within the active site. The crucial interaction for inhibition is the coordination of the N-hydroxy-guanidinium group to the binuclear manganese cluster, where the hydroxyl (-OH) group of the inhibitor displaces the nucleophilic hydroxide ion that is bridged between the two manganese ions. nih.gov This structural arrangement mimics the tetrahedral intermediate state of the natural substrate reaction, effectively locking the enzyme in an inactive conformation. frontiersin.org

Reciprocal Regulation and Crosstalk between Nitric Oxide Synthase and Arginase Pathways

The NOS and arginase pathways are intricately linked through reciprocal regulation, primarily centered on their shared substrate, L-arginine, and the inhibitory action of a NOS intermediate on arginase. mdpi.comnih.govresearchgate.net

Both nitric oxide synthase (NOS) and arginase utilize L-arginine as their sole substrate. mdpi.comfrontiersin.org This creates a point of metabolic competition, where the activity of one enzyme can limit the availability of L-arginine for the other. nih.govresearchgate.net Upregulation of arginase activity can deplete local L-arginine pools, thereby constraining the production of nitric oxide by NOS. nih.govfrontiersin.org Conversely, the inhibition of arginase can increase the availability of L-arginine for NOS, enhancing NO production. nih.gov

This competition is a key element of physiological and pathophysiological processes. mdpi.com The system is further regulated by the fact that L-NOHA, the intermediate product of the NOS pathway, is a potent inhibitor of arginase. mdpi.comnih.govresearchgate.net This creates a feedback loop: when NOS is highly active, it produces L-NOHA, which in turn suppresses the competing arginase pathway, thus preserving the L-arginine supply for continued NO synthesis. nih.govaai.org This reciprocal regulation highlights a sophisticated mechanism for controlling the balance between two major L-arginine-dependent metabolic functions. researchgate.net

Nω-hydroxy-L-arginine's Role as an Endogenous Modulator of Arginase Activity

Nω-hydroxy-L-arginine (NOHA) is recognized as a potent endogenous inhibitor of arginase, the enzyme that hydrolyzes L-arginine to L-ornithine and urea. nih.govnih.gov This inhibitory function is a key component of the intricate regulation of L-arginine metabolism. NOHA is a stable intermediate product formed during the conversion of L-arginine to nitric oxide (NO) by nitric oxide synthase (NOS). aacrjournals.orgfrontiersin.org Its role as an arginase inhibitor is considered one of the most powerful reported among endogenous molecules. nih.gov

The inhibition of arginase by NOHA is competitive, meaning it competes with L-arginine for binding to the enzyme's active site. scispace.com This action effectively shunts the shared substrate, L-arginine, away from the urea cycle and polyamine synthesis pathways and toward the production of nitric oxide. mdpi.comahajournals.org The inhibitory potency of NOHA varies depending on the specific arginase isoform and the tissue environment. For instance, studies have reported an inhibitory constant (Ki) of approximately 10-12 μM for arginase-I in rat aortic endothelial cells and 42.0 µM in other contexts. mdpi.comphysiology.org In studies with purified bovine liver arginase, the Ki was found to be 150 μM. nih.gov Furthermore, NOHA demonstrates significant inhibition of arginase activity in homogenates of rat liver and murine macrophages, with IC50 values of 150 μM and 450 μM, respectively. nih.gov This inhibitory capacity has been shown to control the growth of pathogens like Leishmania inside macrophages by limiting the ornithine available for polyamine synthesis, which is essential for the parasite. nih.gov

The structural configuration of NOHA is crucial for its inhibitory activity, with the L-isomer (L-NOHA) being significantly more potent than the D-isomer (D-NOHA). nih.gov This stereospecificity, along with the requirement of free carboxyl and alpha-amino groups, underscores the specific nature of its interaction with the arginase enzyme. nih.gov

Inhibitory Potency of Nω-hydroxy-L-arginine (NOHA) on Arginase
Enzyme SourceCell/Tissue TypeInhibitory ValueValue TypeReference
Arginase-IRat Aortic Endothelial Cells10-12 μMKi physiology.org
ArginaseGeneral42.0 μMKi mdpi.com
Purified Bovine Liver Arginase (BLA)Bovine Liver150 μMKi nih.gov
ArginaseRat Liver Homogenates150 μMIC50 nih.gov
ArginaseMurine Macrophages450 μMIC50 nih.gov

Influence on Nitric Oxide Production and Arginine Homeostasis

NOHA plays a dual role in the regulation of nitric oxide (NO) production. Firstly, it is a direct, obligatory intermediate in the NOS-catalyzed conversion of L-arginine to NO and L-citrulline. frontiersin.orgnih.govcapes.gov.br The reaction occurs in two steps: L-arginine is first hydroxylated to NOHA, which is then oxidized by NOS to yield NO and L-citrulline. frontiersin.org Kinetic studies have shown that NOHA is an efficient substrate for the second step of this reaction. nih.govcapes.gov.br

Secondly, and perhaps more critically for arginine homeostasis, NOHA's inhibition of arginase ensures the sustained availability of L-arginine for NOS. mdpi.comphysiology.org In many cells, arginase and NOS are co-expressed and compete for their common substrate. mdpi.comahajournals.org During periods of high-output NO production, such as during an inflammatory response, the induction of inducible NOS (iNOS) can be accompanied by an increase in arginase activity. physiology.org In this scenario, the NOHA produced by iNOS inhibits arginase, preventing the depletion of the local L-arginine pool. physiology.org This feedback mechanism is crucial for maintaining sufficient substrate for the high-output production of NO. physiology.org This interplay represents a key regulatory mechanism for controlling cholinergic airway constriction, where arginase activity can potentiate constriction by limiting L-arginine availability for NO production. nih.gov

The stoichiometry of the reaction further highlights NOHA's role. The synthesis of one mole of NO from L-arginine requires approximately 1.5 moles of the cofactor NADPH. nih.govcapes.gov.br However, the conversion of NOHA to NO requires only about 0.5 moles of NADPH, supporting a mechanism where NOHA is the product of the first NADPH-dependent hydroxylation step. nih.govcapes.gov.br

Kinetic Parameters of Macrophage Nitric Oxide Synthase (NOS)
SubstrateApparent Km (μM)Apparent Vmax (nmol/min/mg)NADPH Consumed (mol/mol NO)Reference
L-Arginine2.354*~1.5 nih.govcapes.gov.br
Nω-hydroxy-L-arginine (NOHA)6.699~0.5 nih.govcapes.gov.br

Note: The Vmax for L-Arginine is cited as 54 µmol x min-1 x mg-1 in the source abstract, which is likely a typographical error and should be nmol for consistency. nih.govcapes.gov.br

Interaction with Other Enzymes in Arginine Metabolism Cascade

Indirect Modulation of Ornithine Decarboxylase Activity

The influence of Nω-hydroxy-L-arginine extends beyond its direct interactions with arginase and NOS, indirectly affecting the activity of other enzymes in the arginine metabolic pathway, most notably ornithine decarboxylase (ODC). pnas.org ODC is the rate-limiting enzyme in the synthesis of polyamines (putrescine, spermidine, and spermine), which are crucial for cell proliferation and growth. nih.govpnas.org The substrate for ODC is L-ornithine. nih.gov

NOHA indirectly modulates ODC activity by controlling the availability of its substrate. pnas.org By competitively inhibiting arginase, NOHA reduces the rate of L-arginine hydrolysis, thereby decreasing the production of L-ornithine. aacrjournals.orgpnas.org This substrate limitation for ODC leads to a downstream reduction in the synthesis of polyamines. pnas.org This mechanism has been demonstrated in cancer cell lines where NOHA was found to reduce spermine (B22157) content and inhibit cell proliferation. aacrjournals.org The cytostatic effects of NOHA could be reversed by the addition of exogenous L-ornithine, confirming that the inhibition of cell growth was due to the depletion of the ornithine pool available for ODC. aacrjournals.orgpnas.org This indirect regulation highlights a critical link between the NO synthesis pathway and the polyamine synthesis pathway, with NOHA acting as a key molecular switch. pnas.org Another layer of regulation exists where NO itself, the final product of the pathway involving NOHA, can directly inhibit ODC activity. pnas.orgresearchgate.net

Biological Roles and Mechanistic Implications of Hydroxyarginines

Mechanistic Contributions to Immune System Modulation

Influence on Macrophage Polarization and Phenotype (M1/M2)

There is no scientific literature available that specifically investigates the influence of Nω-hydroxy-D-arginine on macrophage polarization or the M1/M2 phenotype. The process of macrophage polarization is intrinsically linked to L-arginine metabolism. Classically activated (M1) macrophages utilize nitric oxide synthase (NOS) to convert L-arginine into nitric oxide (NO) and L-citrulline, with Nω-hydroxy-L-arginine as an intermediate, promoting a pro-inflammatory response. nih.govfrontiersin.org In contrast, alternatively activated (M2) macrophages primarily use the enzyme arginase to metabolize L-arginine into ornithine and urea (B33335), which supports tissue repair and proliferation. nih.govfrontiersin.org Research on the role of hydroxyarginines in this context has focused exclusively on the L-isomer.

Regulation of Nitric Oxide Production in Immunological Responses

No studies were found that detail the role of Nω-hydroxy-D-arginine in regulating nitric oxide production during immunological responses. The canonical pathway for NO synthesis involves the conversion of L-arginine by NOS, which produces Nω-hydroxy-L-arginine as a stable intermediate before the final production of NO and L-citrulline. nih.govnih.govnih.gov This pathway is critical for immune cell function. The impact of the D-isomer on this process has not been documented.

Impact on Myeloid-Derived Suppressor Cell Activity and Immune Suppression

There is no available research describing the impact of Nω-hydroxy-D-arginine on the activity of myeloid-derived suppressor cells (MDSCs). MDSCs are known to suppress T-cell function in part by depleting L-arginine from the microenvironment through high arginase activity. nih.govnih.gov The inhibitory effects on this suppressive mechanism have been studied using Nω-hydroxy-L-arginine and Nω-hydroxy-nor-L-arginine, which can block arginase and restore T-cell function. frontiersin.orgnih.gov The effect of the D-isomer in this context remains uninvestigated.

Cellular Proliferation and Apoptosis Mechanisms

Inhibition of Cancer Cell Proliferation via Arginase Pathways

Direct research on the ability of Nω-hydroxy-D-arginine to inhibit cancer cell proliferation is limited. However, comparative studies on arginase inhibition provide a critical insight. Arginase is an enzyme that converts L-arginine to L-ornithine, a precursor for polyamines that are essential for cell proliferation. nih.gov High arginase activity is a feature of certain cancer cells.

Studies have demonstrated that Nω-hydroxy-L-arginine (L-NOHA) is a potent inhibitor of arginase. nih.gov In stark contrast, the D-isomer, Nω-hydroxy-D-arginine (D-NOHA), is reported to be a much less active inhibitor of this enzyme . nih.gov This significant difference in potency suggests that Nω-hydroxy-D-arginine would be substantially less effective than its L-counterpart at inhibiting cancer cell proliferation through the arginase pathway. For reference, L-NOHA has been shown to inhibit the proliferation of high-arginase-expressing breast cancer cells. nih.gov

CompoundArginase Inhibition Potency
Nω-hydroxy-L-arginine (L-NOHA)Potent Inhibitor
Nω-hydroxy-D-arginine (D-NOHA)Much less active

This table summarizes the key reported difference in biological activity between the L- and D-isomers of Nω-hydroxy-arginine regarding arginase inhibition.

Induction of Apoptotic Processes in Malignant Cells

No scientific literature was found that investigates the ability of Nω-hydroxy-D-arginine to induce apoptotic processes in malignant cells. Studies demonstrating the induction of apoptosis have been performed using Nω-hydroxy-L-arginine and the related compound Nω-hydroxy-nor-L-arginine (nor-NOHA). For example, L-NOHA was found to induce apoptosis in specific breast cancer cell lines, an effect linked to the induction of caspase 3. nih.gov Similarly, nor-NOHA has been shown to effectively induce apoptosis in leukemic cells, particularly under hypoxic conditions. nih.govmedchemexpress.com The apoptotic potential of the D-isomer has not been reported.

Interplay with Polyamine Synthesis as a Regulatory Mechanism

Nω-hydroxy-L-arginine (NOHA) plays a significant regulatory role in cellular proliferation and immune responses through its interplay with polyamine synthesis. This interaction is primarily mediated by its ability to inhibit arginase, the enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.govcaldic.com L-ornithine is the essential precursor for the synthesis of polyamines—such as putrescine, spermidine, and spermine (B22157)—which are cationic molecules crucial for cell growth, proliferation, and differentiation. nih.govcaldic.com

The synthesis of nitric oxide (NO) from L-arginine by nitric oxide synthase (NOS) produces NOHA as an intermediate. caldic.com This NOHA can then act as a potent inhibitor of arginase. physiology.orgnih.gov This creates a regulatory feedback loop: when NOS is active, the resulting NOHA can suppress arginase activity, thereby reducing the production of L-ornithine and, consequently, limiting polyamine synthesis. caldic.comphysiology.org This mechanism is critical in balancing pro-inflammatory, cytostatic responses mediated by NO with pro-proliferative, repair-phase responses driven by polyamines. caldic.com For instance, in certain cancer cell lines that depend on polyamines for proliferation, NOHA has been shown to induce apoptosis, likely by inhibiting the L-ornithine supply required for polyamine production. nih.gov Similarly, this inhibition is a key therapeutic approach in parasitic diseases, as pathogens like Leishmania are dependent on polyamines for growth and proliferation. nih.gov

By modulating the availability of L-arginine between the competing NOS and arginase pathways, NOHA serves as a critical switch. High NOS activity leads to NOHA production, which in turn limits the substrate for polyamine synthesis, favoring cytostasis. Conversely, low NOS activity allows arginase to freely produce L-ornithine, promoting cell growth and repair through polyamine production. caldic.com

Mechanistic Roles in Vascular Homeostasis and Endothelial Function

Nω-hydroxy-L-arginine (NOHA) is a crucial, enzyme-bound intermediate in the biosynthesis of the vasodilator nitric oxide (NO) from L-arginine. wikipedia.orgnih.govnih.gov The conversion is catalyzed by the enzyme family of nitric oxide synthases (NOS) in a two-step monooxygenation reaction. wikipedia.orgnih.govyoutube.com

In the first step, NOS hydroxylates one of the guanidino nitrogens of L-arginine to form NOHA. nih.govyoutube.com This initial reaction is dependent on nicotinamide-adenine-dinucleotide phosphate (B84403) (NADPH). nih.gov In the second step, NOHA is further oxidized by NOS to yield L-citrulline and NO. wikipedia.orgnih.govyoutube.com

Research has confirmed NOHA's role as an intermediate by demonstrating that it is a competent substrate for NO synthase, with kinetic parameters (K_m and V_max) similar to those of L-arginine. nih.gov Crucially, the stoichiometry of NADPH consumption differs significantly between the two substrates. The synthesis of one mole of NO from L-arginine requires the oxidation of approximately 1.5 moles of NADPH. nih.gov In contrast, the synthesis of one mole of NO from NOHA consumes only about 0.5 moles of NADPH. nih.gov This evidence strongly supports a mechanism where NOHA is the product of the first NADPH-dependent step (hydroxylation of L-arginine), and is then converted to NO and L-citrulline in a second, less NADPH-dependent step. nih.gov This two-step process allows for the tightly regulated production of NO, which is essential for modulating vascular tone and maintaining cardiovascular homeostasis. wikipedia.org

Table 1: Stoichiometry of NADPH Consumption in Nitric Oxide Synthesis
SubstrateMoles of NADPH Oxidized per Mole of NO FormedReference
L-arginine1.52 ± 0.02 nih.gov
Nω-hydroxy-L-arginine0.53 ± 0.04 nih.gov

Endothelial dysfunction is a key factor in the development of atherosclerosis and other cardiovascular diseases, often characterized by reduced bioavailability of nitric oxide (NO). ahajournals.orgahajournals.org One major contributor to this dysfunction is the increased activity of the enzyme arginase, which competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. nih.govnih.gov By depleting L-arginine, arginase limits the substrate available for eNOS, thereby impairing the production of vasodilatory NO. nih.govelsevierpure.com

Nω-hydroxy-L-arginine (NOHA), an intermediate in NO synthesis, is also a potent competitive inhibitor of arginase. physiology.orgnih.gov This inhibitory action forms a key part of a reciprocal regulatory system between the NOS and arginase pathways. nih.gov During high-output NO production, the formation of NOHA can inhibit arginase activity, thus preserving the local L-arginine pool for sustained NO synthesis. physiology.org

In conditions of endothelial dysfunction where arginase is pathologically upregulated, this balance is disrupted. ahajournals.orgnih.gov Preclinical and clinical studies using the potent arginase inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA), an analogue of NOHA, have demonstrated that blocking arginase activity can restore endothelial function. ahajournals.orgahajournals.orgnih.gov Inhibition of arginase in patients with coronary artery disease and type 2 diabetes markedly improved endothelium-dependent vasodilation, an effect that was completely blocked by a NOS inhibitor, confirming that the benefit was mediated by increased NO production. ahajournals.orgahajournals.org Similarly, in animal models of obesity and rheumatoid arthritis, arginase inhibition restored aortic vascular response, increased eNOS expression, and enhanced NO levels. nih.govelsevierpure.com These findings underscore that by inhibiting arginase, NOHA and its analogues can counteract a key mechanism of endothelial dysfunction, increasing L-arginine availability for eNOS and restoring vascular homeostasis.

Table 2: Inhibitory Potency of NOHA and its Analogue nor-NOHA on Arginase
InhibitorEnzyme SourceInhibitory ConstantReference
Nω-hydroxy-L-arginine (NOHA)Rat Liver ArginaseK_i = 10 ± 2 µM acs.org
Nω-hydroxy-L-arginine (NOHA)Bovine Liver ArginaseK_i = 150 µM nih.gov
Nω-hydroxy-L-arginine (NOHA)Rat Aortic Endothelial Cell Arginase-IK_i = 10-12 µM physiology.org
Nω-hydroxy-nor-L-arginine (nor-NOHA)Rat Liver ArginaseK_i = 0.5 ± 0.1 µM acs.org
Nω-hydroxy-nor-L-arginine (nor-NOHA)Unstimulated Murine MacrophagesIC_50 = 12 ± 5 µM nih.gov

Mechanistic Insights in Specific Disease Models (Preclinical and In Vitro Studies)

In the context of cancer biology, Nω-hydroxy-L-arginine and its analogues modulate tumor growth primarily by targeting L-arginine metabolism within the tumor microenvironment (TME). tandfonline.commdpi.com A key mechanism of tumor immune evasion involves the depletion of L-arginine, an amino acid critical for T-cell proliferation and function. mdpi.comaacrjournals.org This depletion is largely carried out by myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which express high levels of the enzyme arginase I. tandfonline.commdpi.comaacrjournals.org

By hydrolyzing L-arginine, arginase accomplishes two pro-tumoral functions: it impairs anti-tumor T-cell responses and it produces ornithine, a precursor for polyamines that can support cancer cell proliferation. tandfonline.com Nω-hydroxy-L-arginine and its more potent analogue, Nω-hydroxy-nor-L-arginine (nor-NOHA), act as arginase inhibitors. tandfonline.comaacrjournals.org By blocking arginase activity, these compounds can restore local L-arginine concentrations, thereby abrogating the suppressive effects on T-cells and allowing for an effective anti-tumor immune response. tandfonline.comaacrjournals.org

Preclinical studies have validated this mechanism. In a murine lung carcinoma model, administration of nor-NOHA significantly inhibited tumor growth in a dose-dependent manner. aacrjournals.org This anti-tumor effect was associated with decreased arginase I expression in tumor-associated myeloid cells and was found to be mediated in part by a lymphocyte response. aacrjournals.org Furthermore, in vitro studies have shown that Nω-hydroxy-L-arginine can directly inhibit the proliferation of high-arginase-expressing cancer cells and induce apoptosis. nih.gov These findings establish arginase inhibition by hydroxyarginines as a promising therapeutic strategy to reverse immune suppression and directly impede tumor cell growth. tandfonline.comaacrjournals.org

Table 3: Summary of Preclinical Findings for Arginase Inhibition by Hydroxyarginines in Disease Models
Disease ModelInhibitor UsedKey Mechanistic FindingsOutcomeReference
Murine Lung Carcinoma (3LL)N-hydroxy-nor-l-ArgDecreased arginase I expression in tumor-associated myeloid cells.Significantly inhibited tumor growth. aacrjournals.org
Rat Adjuvant-Induced Arthritisnor-NOHAIncreased NOS activity and EDHF; reduced superoxide (B77818) production and COX-2 activity.Fully restored aortic endothelial function. nih.gov
Diet-Induced Obesity (Mice)nor-NOHAIncreased eNOS expression and NO levels.Restored endothelial function. elsevierpure.com
Pulmonary Tuberculosis (Mice)nor-NOHAPolarized macrophages to M1 phenotype, increased NO, reduced pulmonary arginase.Trend towards reduced Mtb CFU in the lung. nih.gov

In infectious diseases such as tuberculosis (TB), the metabolism of L-arginine is a critical battleground between the host immune response and the pathogen, Mycobacterium tuberculosis (Mtb). nih.govfrontiersin.org Host defense against Mtb relies heavily on the production of antimicrobial nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. nih.govmdpi.com However, the enzyme arginase competes with iNOS for the same substrate, L-arginine. nih.gov Upregulation of arginase can divert L-arginine away from NO production, thereby impairing the host's ability to control the infection. frontiersin.orgfrontiersin.org

Nω-hydroxy-L-arginine and its analogues, such as Nω-hydroxy-nor-L-arginine (nor-NOHA), play a significant mechanistic role by inhibiting arginase. nih.govinformit.org Preclinical studies investigating the therapeutic potential of this inhibition in TB have yielded important insights. In vitro, treating Mtb-infected murine macrophages with nor-NOHA led to a polarization of the macrophages towards a protective M1 phenotype, an increase in NO production, and a reduction in Mtb viability. nih.govinformit.orgresearchgate.net

In vivo experiments in a mouse model of pulmonary TB demonstrated that treatment with nor-NOHA reduced pulmonary arginase activity. nih.govinformit.org This was associated with an increase in the antimicrobial metabolite spermine and a trend towards a lower bacterial burden in the lungs. nih.govinformit.org In more complex models, such as TB and HIV co-infection in humanized mice, arginase inhibition with nor-NOHA increased cytokine responses to Mtb, although it did not significantly alter the bacterial or viral load. nih.govbohrium.com These findings suggest that by modulating the L-arginine metabolic pathways to favor antimicrobial NO production over arginase activity, hydroxyarginines can enhance host immune responses against Mtb. nih.govinformit.org

Chemical Synthesis and Analog Development of Hydroxyarginines

Design and Synthesis of Nω-hydroxy-D-arginine and L-arginine Analogues

The development of Nω-hydroxyarginine analogues has been a key focus for probing enzyme mechanisms and creating compounds with enhanced therapeutic potential. Modifications to the parent structure can improve stability, alter substrate specificity, or enhance inhibitory activity.

Nω-hydroxy-nor-L-arginine (nor-NOHA) is a significant analogue where the side chain is shortened by one methylene (B1212753) group compared to L-NOHA. This structural modification makes it a potent inhibitor of arginase. nih.gov

The synthesis of nor-NOHA follows a similar strategy to that of L-NOHA, but it starts from L-α,γ-diaminobutyric acid. The synthesis involves protection of the α-amino and carboxyl groups, followed by the conversion of the terminal γ-amino group into a hydroxyguanidine moiety using cyanogen (B1215507) bromide and hydroxylamine. Final deprotection yields nor-NOHA. nih.gov This analogue has demonstrated high affinity for the manganese cluster in the active site of arginase. acs.org

Methylated and ethyl-substituted analogues of Nω-hydroxy-L-arginine have been synthesized to serve as mechanistic probes for the second step of the nitric oxide synthase-catalyzed reaction. nih.govnih.gov These substitutions are placed on the Nω-hydroxyguanidine group to investigate the steric and electronic requirements of the NOS active site.

Key synthesized analogues include:

Nω-hydroxy-Nω-methyl-L-arginine (NHMA) : Synthesized in eight steps from Nδ-(benzyloxycarbonyl)-L-ornithine, this compound has been shown to inhibit nitric oxide biosynthesis. rsc.org

Nω-methoxy-L-arginine (NMOA) : This analogue, where the hydroxyl proton is replaced by a methyl group, has been explored as a potential prodrug and an alternative substrate for NOS. nih.gov

Nω-methoxy-Nω-methyl-L-arginine (NMMA) : This disubstituted analogue is not metabolized by NOS, highlighting the importance of having at least one proton on the Nω-hydroxyguanidine group for catalysis. nih.gov

These studies have provided valuable insights into the mechanism of NOS, demonstrating that the enzyme can tolerate a methyl substitution at either the Nω-H or Nω-OH position, but not both. nih.gov

Table 2: Key Methylated Analogues of Nω-hydroxy-L-arginine

Compound NameAbbreviationSubstitution PositionRole/Finding
Nω-hydroxy-Nω-methyl-L-arginineNHMAMethyl on Nω nitrogenInhibitor of NO biosynthesis. rsc.org
Nω-methoxy-L-arginineNMOAMethyl on Nω oxygenAlternative substrate for NOS. nih.gov
Nω-methoxy-Nω-methyl-L-arginineNMMAMethyl on both Nω nitrogen and oxygenNot a substrate for NOS. nih.gov

A major challenge with Nω-hydroxy-L-arginine is the chemical and metabolic instability of the N-hydroxyguanidine moiety. To overcome this, various prodrug strategies have been developed to mask this reactive group, thereby improving the compound's stability and drug-like properties. rsc.org

Common prodrug approaches include:

O-Alkylation : Introducing an alkyl group, such as a methyl group, on the oxygen of the hydroxyguanidine can increase stability. This approach was used in the synthesis of Nω-methoxy-L-arginine (NMOA).

O-Acetal Formation : Incorporating the N-hydroxy group into an acetal (B89532) structure provides stable prodrugs that can be bioactivated by hydrolytic mechanisms.

O-Glycosylation : A more advanced strategy involves conjugating monosaccharides (like glucose or galactose) to the hydroxyguanidine oxygen. nih.govacs.org This O-substitution greatly increases chemical stability and creates a non-toxic promoiety. These glycosylated prodrugs can be bioactivated by glycosidase enzymes to release the active L-NOHA. Studies have shown that glucose-based prodrugs are efficiently bioactivated and can deliver cellular nitric oxide levels comparable to the parent compound. nih.govacs.org

These prodrug designs represent a promising strategy to harness the therapeutic potential of Nω-hydroxy-L-arginine by ensuring its stability and controlled release. rsc.org

Structure-Activity Relationship (SAR) Studies of Hydroxyarginine Derivatives

The biological activity of hydroxyarginine derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies have been pivotal in elucidating the molecular determinants required for the inhibition of key enzymes like arginase and nitric oxide synthase (NOS), and for understanding their potential as substrates. These studies involve systematic modifications of the parent hydroxyarginine molecule and assessing the resulting impact on biological activity.

A primary focus of SAR studies has been on the Nω-hydroxy-guanidinium group, which is a critical feature for the inhibitory activity of compounds like Nω-hydroxy-L-arginine (L-NOHA) against arginase. frontiersin.org X-ray crystallography has revealed that inhibitors such as L-NOHA and its analogue Nω-hydroxy-nor-L-arginine (nor-NOHA) exert their effect by displacing the metal-bridging hydroxide (B78521) ion in the binuclear manganese cluster of the arginase active site with their N-hydroxy group. frontiersin.org

The length of the amino acid side chain is a key determinant of potency. Nor-NOHA, which has a shorter side chain than L-NOHA (lacking one methylene group), is a significantly more potent inhibitor of arginase. frontiersin.orgcaymanchem.com For instance, nor-NOHA exhibits a Ki value of 0.5 µM against rat liver arginase, which is 20 times lower than that of L-NOHA (Ki = 10 µM). caymanchem.com This suggests that the shorter chain allows for a more optimal positioning of the Nω-hydroxyguanidino group within the enzyme's active site. frontiersin.org

Table 1: Inhibitory Activity of Hydroxyarginine Derivatives against Arginase
CompoundEnzyme SourceInhibitory Constant (Ki)IC50Reference
Nω-hydroxy-L-arginine (L-NOHA)Rat Liver Arginase10 µM- caymanchem.com
Nω-hydroxy-nor-L-arginine (nor-NOHA)Rat Liver Arginase0.5 µM- caymanchem.com
Nω-hydroxy-L-arginine (L-NOHA)Human Arginase-1 (hARG-1)3.6 µM (Kd)- nih.gov
Nω-hydroxy-L-arginine (L-NOHA)Human Arginase-2 (hARG-2)1.6 µM- nih.gov
Nω-hydroxy-nor-L-arginine (nor-NOHA)Mouse Macrophage Arginase-10-12 µM caymanchem.com

In the context of nitric oxide synthase, SAR studies have revealed more complex relationships. While Nω-hydroxy-L-arginine is a natural intermediate in the conversion of L-arginine to nitric oxide, modifications to its structure can drastically alter its interaction with NOS isoforms (nNOS, eNOS, iNOS). sigmaaldrich.commdpi.com For example, while nor-NOHA is a potent arginase inhibitor, it is not a substrate for any of the three NOS isoforms and does not significantly inhibit their activity. caymanchem.com

Further studies on peptidomimetic analogues of L-arginine have provided deeper insights. It was hypothesized that adding a hydrogen bond donor group to an inhibitor could displace a conserved structural water molecule in the nNOS active site and increase potency. nih.gov To test this, an N-hydroxyl group was added to an existing nNOS inhibitor. nih.gov While X-ray crystallography confirmed that the N-hydroxyl group did displace the water molecule and form a direct interaction with the heme propionate, the resulting increase in potency against nNOS was only marginal. nih.gov This finding highlights that even strategically designed modifications may not lead to predictably large gains in activity, as other subtle conformational changes can occur. For instance, the new interaction caused the α-amino group of the inhibitor to move slightly away from a key glutamic acid residue (Glu592), potentially weakening other crucial binding interactions. nih.gov

Table 2: Inhibitory Activity of Nω-Nitro-L-Arginine Peptidomimetics against NOS Isoforms
CompoundModificationnNOS Ki (nM)eNOS Ki (nM)iNOS Ki (nM)Reference
Inhibitor 1Parent Compound5811002600 nih.gov
Inhibitor 3N-hydroxylated derivative of 14013001500 nih.gov

Other structural modifications, such as methylation of the guanidine (B92328) group or altering the α-amino moiety, have also been shown to convert substrates into potent inhibitors, underscoring the sensitivity of the NOS active site to even minor structural changes. researchgate.netnih.gov

Mentioned Compounds

Table 3: List of Chemical Compounds
Compound Name
Nω-hydroxy-D-arginine
Nω-hydroxy-L-arginine (L-NOHA)
Nω-hydroxy-nor-L-arginine (nor-NOHA)
L-arginine
Nitric Oxide
(4S)-N-{4-amino-5-[(2-aminoethylamino]pentyl}-N′-nitroguanidine

Advanced Research Methodologies and Analytical Techniques for Hydroxyarginine Investigation

Chromatographic and Spectroscopic Techniques for Detection and Quantification

A variety of chromatographic and spectroscopic methods have been developed and refined to isolate, identify, and measure NOHA and related arginine metabolites. These methods offer varying degrees of sensitivity, selectivity, and throughput, catering to diverse research needs from basic metabolic studies to clinical investigations.

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods has been a foundational technique for the analysis of arginine and its derivatives. creative-proteomics.comnih.gov For compounds like NOHA that lack a natural chromophore, pre-column or post-column derivatization is often employed to enable detection by UV or fluorescence detectors. creative-proteomics.comshimadzu.com A common derivatization agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines to form fluorescent isoindole products. nih.gov

While HPLC with fluorescence or UV detection is well-established, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of NOHA and other arginine metabolites in biological samples. creative-proteomics.comnih.gov LC-MS/MS offers superior sensitivity, specificity, and the ability to multiplex, allowing for the simultaneous measurement of multiple analytes in a single run. creative-proteomics.comnih.gov The typical sample preparation involves protein precipitation, followed by separation on a C18 or hydrophilic interaction chromatography (HILIC) column. nih.govhelixchrom.comoup.com Detection is commonly performed in the multiple-reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions. nih.govnorthwestern.edu

Table 1: Comparison of HPLC and LC-MS/MS Techniques for NOHA Analysis

Feature High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on column chemistry (e.g., reversed-phase, HILIC), detection via UV or fluorescence after derivatization. creative-proteomics.comhelixchrom.com Separation via HPLC coupled with mass analysis based on mass-to-charge ratio of parent and fragment ions. nih.govresearchgate.net
Sensitivity Moderate; dependent on derivatization efficiency and detector. nih.gov High; capable of achieving sub-nanomolar detection limits. creative-proteomics.com
Selectivity Good; potential for interference from co-eluting compounds. nih.gov Excellent; high specificity from MRM transitions. nih.gov
Sample Prep Often requires derivatization, which can be unstable. creative-proteomics.comnih.gov Primarily protein precipitation; minimizes sample manipulation. nih.govnih.gov

| Applications | Nutritional profiling, routine clinical chemistry. creative-proteomics.com | Pharmacokinetics, biomarker discovery, targeted metabolomics. creative-proteomics.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust and highly sensitive method for the quantification of NOHA, particularly when combined with stable-isotope dilution techniques. nih.govrug.nl A validated method for determining NOHA in human serum and urine involves a two-step derivatization process. nih.govresearchgate.net The analytes are first converted to their methyl ester derivatives and then to their pentafluoropropionyl (PFP) amides. researchgate.netnih.gov This derivatization increases the volatility and thermal stability of the compounds, making them suitable for GC analysis.

Using a deuterated internal standard, such as trideuteromethyl ester NOHA (d3Me-NOHA), allows for accurate quantification by correcting for sample loss during preparation and analysis. nih.govresearchgate.net The analysis is typically performed using negative-ion chemical ionization (NICI) and selected-ion monitoring (SIM), which enhances sensitivity and selectivity. researchgate.netnih.gov For instance, the Me-(PFP)3 derivative of NOHA can be quantified by monitoring the mass-to-charge (m/z) ratio of 458 for the endogenous compound and m/z 461 for the d3Me-NOHA internal standard. nih.govresearchgate.net This GC-MS approach has successfully measured NOHA concentrations in the micromolar range in biological fluids. nih.gov

Electrochemical methods offer a cost-effective and sensitive alternative for the detection of electroactive species like NOHA. nih.govresearchgate.net Cyclic voltammetry and differential pulse voltammetry using a glassy carbon electrode have been employed to characterize the electrochemical behavior of NOHA. nih.govresearchgate.net Studies have shown that NOHA exhibits a distinct oxidation peak at approximately +355 mV versus a silver/silver chloride (Ag/AgCl) reference electrode. nih.govnih.govcncb.ac.cn

The linear relationship between the peak current and the concentration of NOHA allows for its quantification. nih.gov The sensitivity of this method has been reported to be in the range of 5.4 nA/μM. nih.govresearchgate.net This electrochemical activity is attributed to the N-hydroxyguanidinium group, making NOHA one of the few electrochemically active species in the L-arginine metabolic pathway. nih.govresearchgate.net These findings represent crucial first steps toward the development of a specific NOHA biosensor. nih.govnih.gov

Table 2: Key Parameters for Electrochemical Detection of NOHA

Parameter Value Technique
Oxidation Peak Potential +355 mV (vs. Ag/AgCl) Cyclic Voltammetry nih.govnih.gov
Reduction Peak Potential +188 mV (vs. Ag/AgCl) Cyclic Voltammetry nih.govresearchgate.net
Sensitivity (Oxidation) 5.4 nA/μM Cyclic Voltammetry nih.gov
Electron Transfer One-electron process Cyclic Voltammetry nih.gov

| Electrode Material | Glassy Carbon | Cyclic Voltammetry nih.gov |

Stable isotope labeling is a powerful tool for investigating the dynamics of metabolic pathways in vivo. maastrichtuniversity.nlnih.gov To measure whole-body nitric oxide synthesis, tracer studies typically utilize L-arginine labeled with stable isotopes, such as in the guanidino group ([¹⁵N₂]-L-arginine). ckisotopes.com Since the production of one molecule of NO from arginine by NOS concurrently generates one molecule of citrulline, tracking the conversion of labeled arginine to labeled citrulline provides a quantitative measure of NO production. nih.govckisotopes.com

This approach is crucial because only a very small fraction (around 0.5-1%) of the total body arginine pool is converted to NO. nih.gov The isotopic enrichment of arginine and citrulline in plasma is measured using mass spectrometry, allowing for the calculation of the rate of appearance of these amino acids and their interconversion rates. ckisotopes.com These tracer studies have been instrumental in determining NO synthesis rates in healthy individuals and in various disease states. nih.gov

Structural Biology Approaches

Understanding the precise molecular interactions between NOHA and the active site of NOS isoforms is fundamental to elucidating the mechanism of NO synthesis. Structural biology techniques, particularly X-ray crystallography, have provided invaluable atomic-level insights.

X-ray crystallography has been successfully used to determine the three-dimensional structures of the oxygenase domains of both neuronal NOS (nNOS) and inducible NOS (iNOS) in complex with Nω-hydroxy-L-arginine (L-NHA). nih.govacs.orgacs.org These high-resolution structures, determined at resolutions between 1.91 and 2.2 Å, reveal the specific binding orientation of the intermediate within the enzyme's active site. nih.govacs.org

The crystal structures show that L-NHA binds adjacent to the heme iron, but does not directly interact with it. acs.org A key finding from these structural studies is the geometry of the Nω-hydroxyguanidinium group. The hydroxyl (OH) group of L-NHA deviates significantly from the plane of the guanidinium (B1211019) moiety, indicating that the hydroxyl-bearing nitrogen atom has substantial sp³ hybridization character. nih.gov This specific geometry is proposed to be crucial for the second step of the NOS reaction. It allows the Nω-hydroxy group to donate a hydrogen bond to a heme-bound dioxygen molecule, which favors the formation of a ferric-hydroperoxy intermediate, the active oxidant that converts L-NHA to NO and citrulline. nih.gov These structural details provide a rational basis for understanding the enzyme's catalytic mechanism and for the design of specific NOS inhibitors. pnas.orgnih.gov

Table 3: Summary of Key X-ray Crystallography Studies of NOS-NOHA Complexes

NOS Isoform Ligands Resolution (Å) Key Structural Finding PDB ID
Neuronal NOS (nNOS) L-NHA, Carbon Monoxide (CO) 1.91 - 2.2 sp³ hybridization of the Nω nitrogen, positioning the OH group for catalysis. nih.govacs.org 1QW6 (nNOSoxy) pnas.org
Neuronal NOS (nNOS) L-NHA, Nitric Oxide (NO) 1.91 - 2.2 Mimics the dioxygen complex, revealing interactions with the heme-bound ligand. nih.govacs.org Not explicitly stated

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a valuable tool for elucidating complex enzymatic reaction mechanisms. nih.govmdpi.com In the context of Nω-hydroxy-arginine, DFT calculations can complement experimental techniques by providing detailed energetic and structural information about transient states that are difficult to observe directly. nih.gov

DFT is used to calculate the geometries and energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate. nih.gov By mapping the potential energy surface, researchers can determine the activation energies for different mechanistic steps, thereby assessing the feasibility of various proposed pathways for the conversion of Nω-hydroxy-arginine to L-citrulline and nitric oxide. mdpi.com The B3LYP hybrid functional is a commonly employed method in such studies due to its accuracy for organic and bioinorganic systems. mdpi.comnih.gov

For the NOS-catalyzed reaction, DFT can be applied to model key processes such as proton and electron transfers, the formation and cleavage of bonds, and the electronic nature of heme-based intermediates like the ferric-peroxo and ferric-hydroperoxo species. nih.gov These calculations provide insights into how the substrate's properties and its interaction with active site residues influence the reactivity of the catalytic heme center.

The table below outlines key parameters that can be derived from DFT calculations and their importance in understanding the reaction mechanism of Nω-hydroxy-arginine.

Calculated ParameterDescriptionMechanistic Insight
Optimized Geometries The lowest-energy three-dimensional arrangement of atoms for a given molecule or complex (e.g., Nω-hydroxy-arginine in the NOS active site).Provides structural details of reactants, intermediates, and transition states, revealing bond lengths and angles critical for reactivity.
Reaction and Activation Energies The energy difference between reactants and products (reaction energy) or reactants and the transition state (activation energy). mdpi.comDetermines the thermodynamic favorability and kinetic feasibility of a proposed mechanistic step.
Electron Density and Spin Density The spatial distribution of electrons and, for paramagnetic species, the distribution of unpaired electron spin. mdpi.comHelps identify the location of radical character and regions of nucleophilic or electrophilic attack, crucial for understanding bond formation/cleavage.
Spectroscopic Properties Prediction of properties such as EPR g-tensors and hyperfine coupling constants. nih.govAllows for direct comparison with experimental EPR/ENDOR data to validate the identity and structure of proposed intermediates.

Molecular Modeling and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic and structural framework for understanding how Nω-hydroxy-arginine binds and interacts within the active site of Nitric Oxide Synthase (NOS). These computational techniques use structural data, often from X-ray crystallography, as a starting point to build and explore the behavior of the enzyme-ligand complex over time. acs.org

Structural studies of inducible NOS (iNOS) complexed with Nω-hydroxy-L-arginine (NHA) reveal that the intermediate binds in a conformation similar to the initial substrate, L-arginine. acs.org The molecule is positioned adjacent to the heme iron but does not interact directly with it. acs.org Instead, specific interactions between the substrate and the enzyme's active site are crucial for positioning it for catalysis. Molecular models based on these structures show that the hydroxyl group of NHA interacts with the active center's β-structure and the heme ring, which may polarize and distort the hydroxyguanidinium group to increase its reactivity. acs.org

MD simulations can then be employed to study the flexibility of the enzyme-substrate complex and the role of other molecules, such as water, in the active site. For instance, modeling studies have investigated the presence and role of an active site water molecule, suggesting it may be required for the first step of NOS catalysis but not the second step involving Nω-hydroxy-arginine. nih.gov The displacement of this water molecule by bulkier analogues of NHA can alter the reaction mechanism. nih.gov These simulations provide insights into how the binding of Nω-hydroxy-arginine can induce subtle conformational changes in the enzyme that facilitate the catalytic reaction.

The following table summarizes key structural insights from molecular modeling of the NOS-NHA complex.

Structural FeatureObservation from Modeling/CrystallographyFunctional Implication
Substrate Conformation NHA binds in the same conformation as L-arginine, adjacent to the heme iron. acs.orgEnsures proper positioning for the second oxidative step without requiring large-scale enzyme rearrangement.
Hydroxyl Group Interaction The Nω-OH group interacts with the active center β-structure and the heme ring. acs.orgThis interaction helps to polarize the hydroxyguanidinium group, increasing its reactivity and preparing it for oxidation.
Heme Accessibility Binding of NHA sterically restricts access for dioxygen binding to the heme iron. acs.orgSuggests that either small conformational adjustments occur or that there is a concerted reaction involving dioxygen, NHA, and the heme.
Active Site Water A water molecule present in some structures is displaced by bulkier NHA analogues. nih.govIndicates that the presence or absence of this water molecule can influence the reaction mechanism, potentially by altering the hydrogen-bonding network.

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